(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride
Overview
Description
The synthesis and study of heterocyclic compounds like benzothienyl derivatives are significant due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds, including tetrahydro-1-benzothien-3-ylmethyl derivatives, are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves ring expansion methods, starting from tetrahydrothieno pyridinylalkanol precursors. For example, hexahydrothieno[3,2-h][1,5]oxazecine and hexahydro[1]benzothieno[3,2-g][1,4]oxazonine derivatives have been prepared via cyanogen bromide-induced ring expansion, showcasing the chemical versatility of benzothienyl derivatives (Bremner et al., 1988).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of related compounds. For instance, the crystal and molecular structure of hexahydro[1]-benzothieno[3,2-g][1,4]oxazonine derivatives have been determined, revealing the arrangement of atoms and the stereochemistry of the molecules (Bremner et al., 1988).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including amide condensation reactions where they can act as catalysts, demonstrating their reactivity and potential as chemical intermediates (Maki et al., 2006).
Physical Properties Analysis
The physical properties such as melting points, and the determination of elemental composition, are crucial for the characterization of these compounds. Techniques like NMR and mass spectrometry are employed to elucidate their structures and confirm their identities (Hulina & Kaplaushenko, 2017).
Chemical Properties Analysis
Their chemical properties, including reactivity towards different reagents and conditions, highlight their potential utility. For instance, the synthesis and reactivity of benzothiazol-2-yl derivatives with metals to form complexes have been explored, illustrating the coordination chemistry and potential applications of these compounds (Alkuubaisi et al., 2016).
Scientific Research Applications
1. Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been highlighted as effective in mineralizing nitrogen-containing compounds, which are recalcitrant in nature. These processes could potentially be applied to study or degrade similar nitrogen-containing compounds like "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride". The review emphasizes the sensitivity of amines to pH and the mechanisms that differ at varying pH levels, suggesting an area for detailed investigation regarding the compound's reactivity and degradation pathways under different environmental conditions (Bhat & Gogate, 2021).
2. Sorbent Applications for Environmental Remediation
Amine-functionalized sorbents have been explored for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The critical analysis provided in the literature points towards the potential of amine-containing compounds for environmental remediation purposes. Given the structural relevance, "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride" could be explored for similar environmental applications, especially in the development of new sorbent materials that target specific contaminants (Ateia et al., 2019).
3. Biogenic Amines and Their Role in Food Safety
The study of biogenic amines in fish highlighted their significance in food safety and quality determination, focusing on histamine, cadaverine, and putrescine. These compounds' interactions and their impact on food toxicity and spoilage provide a framework for investigating other amines' effects in biological systems or food products. This perspective might be relevant for assessing "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride" in terms of its potential biogenic activity or toxicity (Bulushi et al., 2009).
4. Carcinogenic Potential of Aromatic Amines
Research on aromatic amines and their link to cancer provides critical insights into the mechanisms through which these compounds might contribute to carcinogenic processes. Considering the structural properties of "(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride," investigating its potential carcinogenic effects or interactions with biomolecules could be an essential area of study, especially in occupational health and safety (Vineis & Pirastu, 1997).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h6H,1-5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIFBHSDQOICFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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